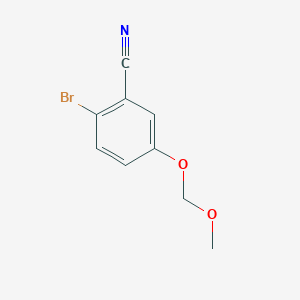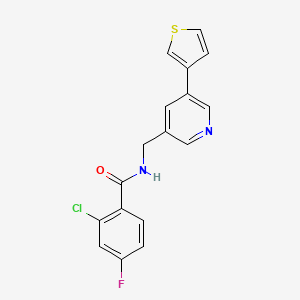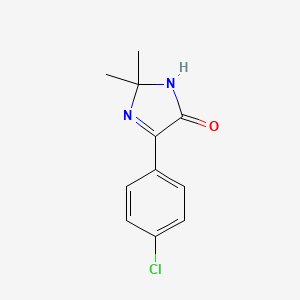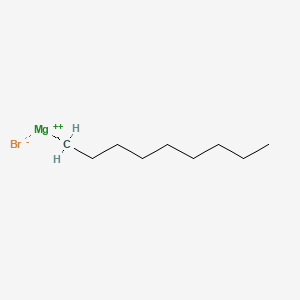
2-Bromo-5-(methoxymethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-5-(methoxymethoxy)benzonitrile” is a chemical compound with the molecular formula C9H8BrNO2 . It has a molecular weight of 242.07 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-Bromo-5-(methoxymethoxy)benzonitrile” is 1S/C9H8BrNO2/c1-12-6-13-8-2-3-9(10)7(4-8)5-11/h2-4H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-Bromo-5-(methoxymethoxy)benzonitrile” is a white solid . The compound’s exact physical and chemical properties, such as its melting point or solubility, are not specified in the available information.Scientific Research Applications
Protein Reagents Sensitivity
2-Bromo-5-(methoxymethoxy)benzonitrile and its derivatives have been explored for their sensitivity to changes in the molecular environment, particularly in the context of protein interactions. The study of similar compounds like 2-methoxy-5-nitrobenzyl bromide revealed their utility as "reporter groups" in understanding enzyme-substrate interactions due to their spectral sensitivity to environmental changes. This line of research offers valuable insights into the specific reactivity of these compounds with proteins, which could have implications for biochemical assays and the development of sensitive reagents for biological research (Horton, Kelly, & Koshland, 1965).
Microbial Degradation of Herbicides
The microbial degradation of structurally related benzonitrile herbicides, such as dichlobenil, bromoxynil, and ioxynil, provides another significant application area. Understanding the degradation pathways, accumulation of persistent metabolites, and the diversity of degrader organisms is crucial for assessing the environmental impact and fate of these compounds. This knowledge contributes to environmental pollution studies and helps in developing strategies for mitigating the persistence of toxic compounds in ecosystems (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Antimicrobial Properties from Marine Algae
Compounds structurally related to 2-Bromo-5-(methoxymethoxy)benzonitrile, particularly bromophenols isolated from marine algae, exhibit antimicrobial properties. These findings highlight the potential of such compounds in developing new antibacterial agents. The exploration of marine natural products continues to be a rich source of novel bioactive compounds, offering promising leads for therapeutic applications (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Industrial Process Scale-Up for Related Compounds
The development of efficient, scalable processes for synthesizing key intermediates related to 2-Bromo-5-(methoxymethoxy)benzonitrile is crucial for the pharmaceutical industry. For instance, the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid as a key intermediate for SGLT2 inhibitors demonstrates the industrial relevance of these brominated compounds. Such processes enable the production of important pharmaceuticals, highlighting the value of these compounds in drug manufacturing (Zhang, Ma, Shan, Zhang, Li, & Liu, 2022).
Safety and Hazards
The safety data sheet (SDS) for “2-Bromo-5-(methoxymethoxy)benzonitrile” indicates that it has a GHS07 pictogram, which denotes that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The SDS also provides precautionary statements to ensure safe handling of the compound .
properties
IUPAC Name |
2-bromo-5-(methoxymethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-12-6-13-8-2-3-9(10)7(4-8)5-11/h2-4H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYJJGMMVUYLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2872276.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2872280.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2872283.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2872287.png)
![3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2872288.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2872290.png)
